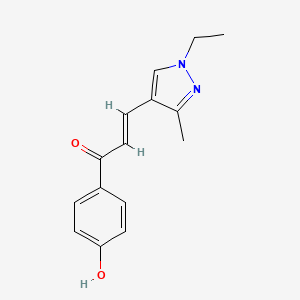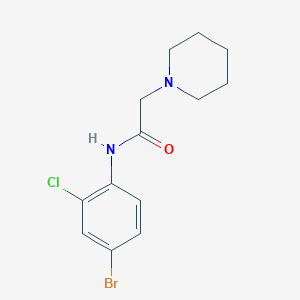![molecular formula C21H24N4O B5335855 N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride, also known as EPB or EPB-53, is a chemical compound that has been the subject of scientific research in recent years. It is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy.
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride-53 is based on its ability to disrupt the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby inhibiting its tumor-suppressive activity. This compound-53 binds to the hydrophobic pocket of MDM2 and prevents its interaction with p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
This compound-53 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In addition, this compound-53 inhibits angiogenesis and metastasis, which are important processes in cancer progression. This compound-53 also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride-53 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has high selectivity and potency for MDM2, making it a specific inhibitor of the MDM2-p53 interaction. This compound-53 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, there are also some limitations to using this compound-53 in lab experiments. It has poor solubility in water, which may affect its bioavailability and limit its use in some assays. In addition, this compound-53 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride-53. One area of interest is the development of more potent and selective MDM2 inhibitors, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of this compound-53 in combination with other cancer therapies, such as immunotherapy and targeted therapy. Furthermore, the potential of this compound-53 in treating other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation. Overall, this compound-53 is a promising compound that has the potential to be developed into a novel cancer therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride-53 involves a multi-step process, starting with the reaction of 1-ethyl-3-nitro-1H-indazole with formaldehyde and sodium borohydride to produce the intermediate compound. This is followed by a series of reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method has been optimized to improve the yield and purity of this compound-53, making it suitable for further research and development.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride-53 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound-53 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment. Furthermore, this compound-53 has also been investigated for its potential in treating other diseases, such as neurodegenerative disorders and viral infections.
Propriétés
IUPAC Name |
N-[(1-ethylindazol-3-yl)methyl]-3-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-25-20-9-4-3-8-18(20)19(24-25)14-23-21(26)16-7-5-6-15(12-16)17-10-11-22-13-17/h3-9,12,17,22H,2,10-11,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLXIQRSHBESSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC(=C3)C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335778.png)
![4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5335784.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5335791.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)

![3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5335816.png)

![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)

![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
